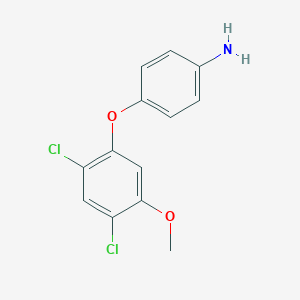

4-(2,4-Dichloro-5-methoxyphenoxy)aniline

Description

Properties

IUPAC Name |

4-(2,4-dichloro-5-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2/c1-17-12-7-13(11(15)6-10(12)14)18-9-4-2-8(16)3-5-9/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZJGOSUXAYGIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)Cl)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701256954 | |

| Record name | 4-(2,4-Dichloro-5-methoxyphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125138-50-3 | |

| Record name | 4-(2,4-Dichloro-5-methoxyphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125138-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Dichloro-5-methoxyphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-(2,4-Dichloro-5-methoxyphenoxy)nitrobenzene

The nitro precursor is synthesized via nucleophilic aromatic substitution (NAS) between 2,4-dichloro-5-methoxyphenol and 4-fluoronitrobenzene. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate the reaction, with potassium carbonate acting as a base to deprotonate the phenolic hydroxyl group. The reaction proceeds at 80–100°C for 12–24 hours, achieving yields of 85–90%.

Key reaction parameters :

-

Molar ratio : 1:1.2 (phenol to nitrobenzene derivative)

-

Catalyst : None required for NAS

-

Solvent : DMF (optimal for solubility and reaction rate)

Reduction of Nitro to Amine

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reducing agents:

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 5–10% loading) in ethanol under hydrogen gas (1–3 atm) at 25–50°C achieves complete reduction within 2–4 hours. This method offers high selectivity and avoids over-reduction byproducts.

Hydrazine Hydrate Reduction

An alternative method employs hydrazine hydrate (N₂H₄·H₂O) with a composite catalyst (e.g., activated carbon, Fe(OH)₃, and Al(OH)₃) in ethanol. At 60–80°C, the reaction completes in 2–6 hours with yields exceeding 90%.

Optimization insights :

-

Catalyst composition : A 2:1:1 ratio of activated carbon:Fe(OH)₃:Al(OH)₃ enhances hydrazine utilization efficiency.

-

Solvent choice : Ethanol balances safety and reaction kinetics compared to methanol or toluene.

Nucleophilic Aromatic Substitution (NAS) Followed by Functional Group Interconversion

Direct Coupling of 2,4-Dichloro-5-methoxyphenol with 4-Aminophenol

This single-step approach involves coupling 2,4-dichloro-5-methoxyphenol with 4-aminophenol using copper(I) iodide as a catalyst and cesium carbonate as a base in toluene. While conceptually straightforward, the method suffers from moderate yields (70–75%) due to competing side reactions.

Critical considerations :

-

Temperature : 110–120°C minimizes side product formation.

-

Catalyst loading : 5 mol% CuI optimizes cost and efficiency.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of primary methods:

| Method | Yield (%) | Reaction Time | Catalyst/Solvent | Scalability |

|---|---|---|---|---|

| Nitro Reduction (Pd/C) | 92–95 | 2–4 hours | Pd/C, Ethanol | Industrial |

| Hydrazine Hydrate | 90–94 | 2–6 hours | Fe/Al hydroxides, Ethanol | Pilot-scale |

| Direct NAS Coupling | 70–75 | 12–24 hours | CuI, Toluene | Laboratory |

Key observations :

-

Nitro reduction superiority : Higher yields and shorter reaction times make this the preferred industrial method.

-

Catalyst recovery : Pd/C can be recycled 3–5 times without significant activity loss, reducing costs.

Industrial-Scale Production: Case Study from Patent CN101823971B

A patented large-scale synthesis (100 g batches) involves:

-

Esterification and nitration : Starting from 2,4-chlorophenoxyacetic acid, sequential esterification and nitration yield the nitro intermediate.

-

Etherification : Introduction of the methoxy group using methanol under acidic conditions.

-

Reduction : Hydrazine hydrate with a composite catalyst (activated carbon, Fe(OH)₃, Al(OH)₃) in ethanol at 65°C for 4 hours.

Process metrics :

-

Purity : 91.6–95.4% (HPLC analysis)

-

Throughput : 250–300 kg/month per reactor

Challenges and Mitigation Strategies

Chemical Reactions Analysis

4-(2,4-Dichloro-5-methoxyphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis:

4-(2,4-Dichloro-5-methoxyphenoxy)aniline is primarily utilized as an intermediate in the synthesis of herbicides and pharmaceuticals. It plays a crucial role in the production of 2-[4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy]propanoic acid methyl ester, which is a metabolite of Diclofop-methyl, a well-known herbicide used for controlling grass weeds in crops .

Chemical Reactions:

This compound can undergo various chemical reactions:

- Oxidation: It can be oxidized to form quinones or other derivatives.

- Reduction: Reduction reactions can convert it into amines.

- Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other nucleophiles.

Biological Research Applications

Enzyme Inhibition Studies:

Research has indicated that this compound may interact with specific enzymes or receptors. Its potential to inhibit certain enzymes makes it a candidate for studies related to enzyme inhibition and protein binding.

Mechanism of Action:

The compound's mechanism of action involves its interaction with molecular targets within biological systems. It may interfere with cellular pathways or inhibit enzymatic activities, which is critical for understanding its biological effects and therapeutic potential.

Medical Applications

Therapeutic Research:

Ongoing research is focused on the therapeutic effects of this compound. Investigations into its mechanisms of action are essential for assessing its potential use in treating various medical conditions. The compound's unique structure may contribute to its efficacy in specific therapeutic contexts.

Industrial Applications

Agrochemical Production:

In the agrochemical industry, this compound is significant for the production of herbicides and other chemical agents. Its role as an intermediate allows for the development of effective crop protection products that are essential for modern agriculture .

Mechanism of Action

The mechanism of action of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and substituent effects of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline with analogs:

Key Observations :

- Chlorine vs. Methoxy : Chlorine (EWG) increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution, while methoxy (EDG) improves solubility in organic solvents .

- Trifluoromethyl (CF₃) : Introduces strong electron-withdrawing effects, stabilizing intermediates in synthesis but reducing basicity of the aniline group .

Physicochemical Properties

Notes:

- The target compound’s LogP suggests moderate lipophilicity, suitable for membrane penetration in bioactive molecules.

- Methoxy-rich analogs exhibit higher solubility in polar solvents due to increased hydrogen bonding .

Biological Activity

4-(2,4-Dichloro-5-methoxyphenoxy)aniline, a compound with significant biochemical potential, has garnered attention in various fields of research, including medicinal chemistry and pharmacology. Its unique structure enables diverse biological activities, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is CHClNO, with a molecular weight of 295.14 g/mol. The presence of dichloro and methoxy groups contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial activity. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

Research indicates that this compound and its derivatives may possess antitumor properties. A study highlighted the synthesis of related compounds that displayed significant cytotoxicity against cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells .

Enzyme Inhibition

The compound has been explored for its enzyme inhibitory effects. Specifically, it has been noted for its ability to inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes in diseases characterized by dysregulated enzyme activity .

The biological activity of this compound is largely attributed to its interactions at the molecular level. It is believed to modulate various signaling pathways through binding to specific receptors or enzymes. This modulation can lead to altered cellular responses, such as apoptosis in cancer cells or inhibition of bacterial growth .

Study on Antitumor Activity

In a notable study, derivatives of this compound were synthesized and tested against several human cancer cell lines. The results indicated that these compounds exhibited IC values in the low micromolar range, demonstrating substantial cytotoxicity. The study concluded that further optimization could enhance their antitumor efficacy .

Enzyme Inhibition Study

Another investigation focused on the enzyme inhibitory properties of this compound. It was found that certain derivatives effectively inhibited the activity of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. The inhibition was dose-dependent and showed potential for developing anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Q & A

Q. How can crystallographic data address discrepancies in proposed reaction mechanisms for its oxidation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.